Formamide-13C,15N

Vue d'ensemble

Description

Formamide-13C,15N is a stable isotope labeled formamide compound that is used in a variety of scientific research applications. It has been used in studies to investigate the structure and dynamics of proteins, nucleic acids, and other biological macromolecules. This compound is also used in studies of metabolic pathways and enzyme kinetics, as well as in studies of the chemical and physical properties of biomolecules.

Applications De Recherche Scientifique

NMR Spectroscopy and Molecular Structure Analysis

NMR Spectroscopy Applications : Formamide-13C,15N has been extensively utilized in NMR (Nuclear Magnetic Resonance) spectroscopy. For instance, Ferris et al. (1997) described the synthesis and purification of propiolamide, with the structure confirmed using 1H, 13C, and 15N NMR studies. These NMR techniques, including polarization transfer, are critical for analyzing the molecular structure and dynamics of various compounds (Ferris, Lee, & Farrar, 1997).

Structural Analysis of Amides : Khetrapal & Kunwar (1981) applied 13C-NMR spectroscopy to investigate non-planar distortions in substituted amides, which are model compounds for peptides. This study aids in understanding the geometrical and electronic structure of amide bonds in peptides (Khetrapal & Kunwar, 1981).

Astrochemistry and Space Research

- Interstellar Medium Analysis : Coutens et al. (2016) conducted research in astrochemistry, detecting deuterated forms of NH2CHO in the interstellar medium. This study using formamide isotopologues provides insights into chemical pathways leading to the formation of prebiotic molecules in space (Coutens et al., 2016).

Biochemical and Peptide Research

- Peptide and Protein Analysis : Research by Dorie et al. (1980) on 13C and 15N spectra of N-substituted formamides and carboxamides, considered as model peptide compounds, contributes to understanding nitrogen lone pair delocalization and differential solvent shifts in peptides. This research is significant for peptide conformation and dynamics studies (Dorie, Gouesnard, Méchin, Naulet, & Martin, 1980).

Radiation Chemistry and DNA Analysis

- Radiation-Induced Degradation Studies : Cadet et al. (1981) synthesized and studied N-(2′-Deoxy-β-D-erythropentofuranosyl) formamide, a radiation-induced degradation product of 2′-deoxythymidine. Such studies are crucial for understanding DNA damage and repair mechanisms under ionizing radiation (Cadet, Nardin, Voituriez, Remin, & Hruska, 1981).

Molecular Physics and Chemistry

- Molecular Motion Studies : Reeves et al. (1973) investigated 15N formamide in a nematic lyotropic phase, aiding in the understanding of molecular motion and structure in different phases. This research is essential for physical chemistry and molecular physics (Reeves, Riveros, Spragg, & Vanin, 1973).

Mécanisme D'action

Target of Action

Formamide-13C,15N is a carbon-13 and nitrogen-15 labeled amide derived from formic acid . It is often used in the synthesis of labeled pharmaceuticals, pesticides, and herbicides . .

Mode of Action

It is known that formamide, the unlabeled version of the compound, acts as a solvent for many ionic compounds .

Biochemical Pathways

It is known that formamide plays a role in the synthesis of labeled pharmaceuticals, pesticides, and herbicides .

Pharmacokinetics

It is known that formamide, the unlabeled version of the compound, is used as a solvent in various applications .

Safety and Hazards

Formamide-13C,15N is suspected of causing cancer and may cause damage to organs (blood, central nervous system, kidneys, liver) through prolonged or repeated exposure . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves, protective clothing, eye protection, and face protection .

Analyse Biochimique

Biochemical Properties

Formamide-13C,15N plays a significant role in various biochemical reactions. It is often used as a solvent for many ionic compounds and as a reagent in the synthesis of labeled pharmaceuticals, pesticides, and herbicides . In biochemical reactions, this compound interacts with enzymes such as formamidase, which catalyzes the hydrolysis of formamide to formic acid and ammonia . This interaction is crucial for studying nitrogen metabolism and the incorporation of nitrogen into biomolecules. Additionally, this compound can interact with proteins and nucleic acids, influencing their structure and function.

Cellular Effects

This compound has been shown to affect various cellular processes. It preferentially targets RNA-related processes in vivo, weakening RNA metabolism and splicing efficiency . This compound can also increase R-loop formation, leading to potential cell cycle defects and morphological changes. By influencing RNA metabolism, this compound can impact cell signaling pathways, gene expression, and overall cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with RNA and proteins. It relaxes RNA secondary structures and disrupts RNA-protein interactions, which can lead to decreased splicing efficiency and increased R-loop formation . These effects are likely due to the compound’s ability to weaken hydrogen bonds and alter the stability of RNA molecules. Additionally, this compound can inhibit or activate enzymes involved in nitrogen metabolism, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a boiling point of 210°C and a melting point of 2-3°C . Its stability can be influenced by environmental factors such as temperature and pH. Over time, this compound may degrade, leading to changes in its effectiveness and impact on cellular functions. Long-term studies have shown that prolonged exposure to this compound can result in chronic effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used to trace metabolic pathways and study nitrogen incorporation without causing significant adverse effects . At high doses, this compound can be toxic, leading to adverse effects such as organ damage and disruption of metabolic processes . It is essential to determine the appropriate dosage to balance the benefits of isotopic labeling with the potential risks of toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to nitrogen metabolism. It can be hydrolyzed by formamidase to produce formic acid and ammonia, which are further metabolized by the cell . The incorporation of nitrogen from this compound into biomolecules can be traced using isotopic labeling techniques, providing insights into nitrogen assimilation and utilization in various metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins that facilitate its movement within the cell . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. Understanding the transport and distribution of this compound is crucial for studying its effects on cellular functions and metabolic pathways.

Subcellular Localization

This compound can localize to specific subcellular compartments, where it exerts its effects on RNA and protein interactions. The compound may be directed to particular organelles or regions within the cell through targeting signals or post-translational modifications . Its localization can influence its activity and function, affecting processes such as RNA metabolism, enzyme activity, and gene expression.

Propriétés

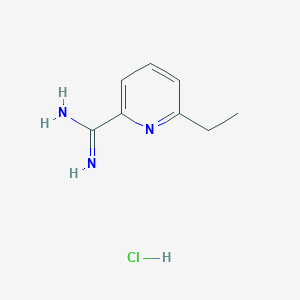

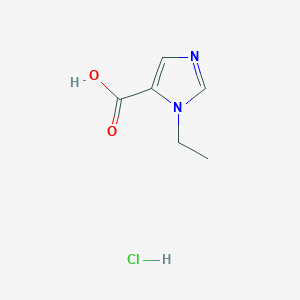

IUPAC Name |

(15N)azanylformaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNUHDYFZUAESO-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

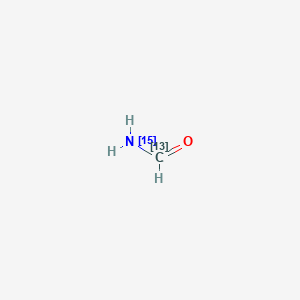

[13CH](=O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584349 | |

| Record name | (~13~C,~15~N)Formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.027 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

285977-74-4 | |

| Record name | (~13~C,~15~N)Formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285977-74-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.